(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Overview
Description
“(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . Imidazo[1,2-a]pyridines, the core structure of this compound, have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. They can undergo reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications
Synthesis and Rearrangements
- Imidazo[1,2-a]pyridines, like the compound , are synthesized and can undergo various rearrangements. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with nitropyridine groups, react with triethylamine to yield imidazo[1,2-a]pyridines (Khalafy, Setamdideh, & Dilmaghani, 2002).
One-Pot Synthesis Routes
- Efficient one-pot synthesis methods have been developed for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones and related compounds, demonstrating the versatility and potential applications of imidazo[1,2-a]pyridine derivatives in synthetic chemistry (Baig et al., 2017).
Novel Preparation Methods
- New methods for the preparation of related compounds, such as (2-aminopyridin-4-yl)methanol, have been developed, highlighting the ongoing research and development in the synthesis of imidazo[1,2-a]pyridine derivatives (Lifshits, Ostapchuk, & Brel, 2015).
Structural Analysis
- Detailed structural analysis of similar compounds, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has been conducted, providing insights into the molecular arrangement and interactions that could be relevant for the application of the compound (Elaatiaoui et al., 2014).
Corrosion Inhibition Studies
- Imidazo[1,2-a]pyridine derivatives have been evaluated for their performance as corrosion inhibitors, indicating potential industrial applications (Saady et al., 2021).
Application in Organic Chemistry
- The compound and its derivatives have been used in various organic synthesis reactions, demonstrating its versatility in creating a range of potentially bioactive compounds (Zhang, Zhang, & Fan, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-7,22H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXPBCONOETJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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